molecular formula C19H16O4S B5730758 ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate

ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate

Cat. No. B5730758
M. Wt: 340.4 g/mol
InChI Key: BBPDCTVCBQYXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate, also known as EMBT, is a synthetic compound that belongs to the class of benzothiophene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

The exact mechanism of action of ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets in cells. For example, ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects
ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate has been shown to have several biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate has been shown to have antiviral activity against several viruses, including influenza A virus, hepatitis B virus, and human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

Ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate has some limitations, including its limited solubility in water and some organic solvents. This can make it challenging to use in certain experiments, such as those involving aqueous solutions.

Future Directions

There are several future directions for research on ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate. One potential area of interest is the development of new derivatives of ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate with improved biological activity and selectivity. Additionally, further studies are needed to elucidate the exact mechanism of action of ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate and its potential use as a therapeutic agent for various diseases. Finally, ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate could be explored as a building block for the synthesis of new materials with unique properties and applications.
Conclusion
ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate is a synthetic compound with significant potential for use in various fields, including medicinal chemistry, organic synthesis, and material science. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate is relatively easy to synthesize and can be obtained in high purity. However, it has some limitations, including its limited solubility in water and some organic solvents. Future research on ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate could lead to the development of new derivatives with improved biological activity and selectivity and the synthesis of new materials with unique properties and applications.

Synthesis Methods

Ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate can be synthesized using a multi-step process that involves the reaction of 3-bromobenzo[b]thiophene with 4-methylbenzoyl chloride and subsequent esterification with ethyl alcohol. The final product is obtained by recrystallization from a suitable solvent. The synthesis of ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate is relatively straightforward and can be achieved using standard laboratory equipment and techniques.

Scientific Research Applications

Ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate has also been investigated for its potential use as a fluorescent probe and as a building block for the synthesis of new materials.

properties

IUPAC Name

ethyl 3-(4-methylbenzoyl)oxy-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4S/c1-3-22-19(21)17-16(14-6-4-5-7-15(14)24-17)23-18(20)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPDCTVCBQYXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-methylbenzoyl)oxy-1-benzothiophene-2-carboxylate

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